molecular formula C12H15F2N3O4 B12093354 Methyl trans-4-[5-(difluoromethyl)-4-nitro-pyrazol-1-yl]cyclohexanecarboxylate

Methyl trans-4-[5-(difluoromethyl)-4-nitro-pyrazol-1-yl]cyclohexanecarboxylate

Cat. No.: B12093354
M. Wt: 303.26 g/mol
InChI Key: XUZJFZPMTDGOLN-UHFFFAOYSA-N
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Description

Methyl trans-4-[5-(difluoromethyl)-4-nitro-pyrazol-1-yl]cyclohexanecarboxylate is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a cyclohexane ring substituted with a pyrazole moiety, which is further functionalized with difluoromethyl and nitro groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl trans-4-[5-(difluoromethyl)-4-nitro-pyrazol-1-yl]cyclohexanecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of Difluoromethyl and Nitro Groups: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using a suitable difluoromethylating agent. The nitro group can be added through nitration using nitric acid and sulfuric acid.

    Cyclohexane Ring Formation: The cyclohexane ring can be constructed through a Diels-Alder reaction between a diene and a dienophile.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl trans-4-[5-(difluoromethyl)-4-nitro-pyrazol-1-yl]cyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

    Reduction: The difluoromethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Potassium permanganate.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products

    Amino Derivatives: Formed from the reduction of the nitro group.

    Carboxylic Acids: Formed from the oxidation of the difluoromethyl group.

    Amides and Esters: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

Methyl trans-4-[5-(difluoromethyl)-4-nitro-pyrazol-1-yl]cyclohexanecarboxylate serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

  • Nucleophilic Substitution : The ester group can react with nucleophiles such as amines or alcohols to form amides or other esters.
  • Oxidation and Reduction : The nitro group can be reduced to an amino group, while the difluoromethyl group can be oxidized to a carboxylic acid.

Biology

In biological research, this compound has been investigated for its potential as a biochemical probe. Its unique structure allows it to interact with enzymes and proteins, which may lead to insights into enzyme activity and protein interactions. Key areas of interest include:

  • Enzyme Inhibition Studies : The compound's ability to modulate enzyme activity makes it suitable for studying metabolic pathways.
  • Protein Interaction Analysis : It can be used to explore protein-ligand interactions, providing insights into cellular processes.

Medicine

The compound is being explored for its potential therapeutic applications due to its unique chemical structure and reactivity. Potential areas include:

  • Drug Development : Its structural features may contribute to the design of new drug candidates targeting specific diseases.
  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures may exhibit antimicrobial properties, warranting further investigation.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its reactivity can be harnessed in:

  • Material Science : The compound's unique properties may lead to the creation of novel materials with enhanced performance characteristics.
  • Chemical Processes : It can be employed in various chemical reactions that require specific functional groups for catalysis or synthesis.

Case Study 1: Enzyme Inhibition

A study investigating the enzyme inhibition potential of this compound demonstrated its ability to inhibit a specific enzyme involved in metabolic pathways. The results indicated that the compound could serve as a lead structure for developing inhibitors with therapeutic relevance.

Case Study 2: Drug Candidate Exploration

Research focused on the medicinal properties of this compound revealed promising results in preliminary assays against certain bacterial strains. The findings suggest that further optimization of the compound could yield effective antimicrobial agents.

Mechanism of Action

The mechanism of action of Methyl trans-4-[5-(difluoromethyl)-4-nitro-pyrazol-1-yl]cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and proteins, potentially inhibiting or modulating their activity. The difluoromethyl and nitro groups may also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Methyl trans-4-[5-(difluoromethyl)-4-nitro-pyrazol-1-yl]cyclohexanecarboxylate can be compared with other similar compounds, such as:

    Methyl trans-4-[5-(trifluoromethyl)-4-nitro-pyrazol-1-yl]cyclohexanecarboxylate: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    Methyl trans-4-[5-(difluoromethyl)-4-amino-pyrazol-1-yl]cyclohexanecarboxylate: Similar structure but with an amino group instead of a nitro group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.

Biological Activity

Methyl trans-4-[5-(difluoromethyl)-4-nitro-pyrazol-1-yl]cyclohexanecarboxylate, with the CAS number 2434852-20-5, is a chemical compound that has garnered interest for its potential biological activities. This compound belongs to the pyrazole family, which is known for various pharmacological properties, including anti-inflammatory and anti-cancer effects.

  • Molecular Formula : C12H15F2N3O4
  • Molecular Weight : 303.27 g/mol
  • Purity : 97% .
  • IUPAC Name : methyl (1R,4R)-4-(5-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl)cyclohexane-1-carboxylate .

Biological Activity

The biological activity of this compound has been investigated in several studies, focusing primarily on its anti-inflammatory and potential anticancer properties.

Anti-inflammatory Effects

Research has indicated that compounds similar to this compound exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory process. A study evaluating a series of pyrazole derivatives demonstrated that certain substitutions on the pyrazole ring enhance COX-2 inhibition, suggesting that this compound may also possess similar properties .

Anticancer Potential

The anticancer potential of pyrazole derivatives has been a subject of extensive research. Compounds that incorporate difluoromethyl groups have shown promising results in inhibiting tumor cell proliferation and inducing apoptosis in various cancer models. The difluoromethyl group is believed to enhance the lipophilicity and bioavailability of these compounds, potentially leading to improved therapeutic outcomes .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the mechanisms by which this compound may exert its effects.

Table 1: Summary of Biological Activities of Related Pyrazole Derivatives

Compound NameActivity TypeMechanismReference
1,5-DiarylpyrazoleCOX InhibitionCompetitive inhibition of COX enzymes
Difluoromethyl PyrazolesAnticancerInduction of apoptosis in cancer cells
C75 (a related compound)AntitumorInhibition of fatty acid synthase

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. The difluoromethyl group enhances hydrogen bonding capabilities, which can improve binding affinity to target proteins involved in inflammatory and cancer pathways .

Q & A

Q. Basic: What synthetic strategies are recommended for preparing Methyl trans-4-[5-(difluoromethyl)-4-nitro-pyrazol-1-yl]cyclohexanecarboxylate, and how can functional group compatibility be addressed?

Answer:
The synthesis of this compound involves two critical steps: (1) constructing the pyrazole ring and (2) coupling it to the cyclohexanecarboxylate moiety. For pyrazole synthesis, cyclocondensation of β-ketoesters (e.g., ethyl acetoacetate) with hydrazine derivatives is a common approach . However, the nitro and difluoromethyl groups require careful handling. Nitration should precede difluoromethylation to avoid side reactions (e.g., reduction of the nitro group). For coupling, transesterification or nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) can link the pyrazole to the cyclohexane ring. Ensure anhydrous conditions to prevent hydrolysis of the methyl ester.

Key considerations:

  • Use protecting groups (e.g., tert-butyl for nitro) during pyrazole synthesis .
  • Monitor reaction progress via TLC or HPLC to detect intermediates .
  • Validate stereochemistry using NOESY NMR or X-ray crystallography .

Q. Advanced: How can Density Functional Theory (DFT) predict the electronic properties of the pyrazole ring, and how do these correlate with experimental spectroscopic data?

Answer:
DFT calculations (e.g., B3LYP/6-31G(d)) can model the electron-withdrawing effects of the nitro and difluoromethyl groups on the pyrazole ring. Key parameters include:

  • HOMO-LUMO gaps : Predict reactivity toward nucleophilic/electrophilic attacks.
  • NMR chemical shifts : Compare computed isotropic shielding values (e.g., for ¹³C or ¹⁹F) with experimental NMR data to confirm substituent positions .
  • Vibrational frequencies : Match calculated IR spectra (e.g., C-F stretches at 1100–1250 cm⁻¹) with experimental FTIR results .

Methodological steps:

Optimize the molecular geometry using Gaussian or ORCA software.

Calculate NMR/IR spectra and compare with experimental data.

Analyze electrostatic potential maps to identify reactive sites .

Q. Basic: Which analytical techniques are most effective for characterizing the stereochemistry and substituent arrangement of this compound?

Answer:

  • X-ray crystallography : Resolves trans-configuration of the cyclohexane ring and substituent orientation .
  • NOESY NMR : Detects spatial proximity between protons on the cyclohexane and pyrazole rings.
  • ²⁹Si DEPT-135 NMR : For fluorine environments (if applicable) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (C₁₃H₁₅F₂N₃O₄) .

Example workflow:

Confirm purity (>95%) via HPLC with a C18 column and UV detection at 254 nm .

Assign stereochemistry using NOESY cross-peaks between axial protons on the cyclohexane and pyrazole .

Q. Advanced: What experimental designs are appropriate for assessing the compound’s environmental persistence, considering its structural components?

Answer:
Adopt a tiered approach inspired by long-term ecological studies :

Laboratory studies :

  • Hydrolysis: Expose the compound to buffered solutions (pH 4–9) at 25–50°C. Monitor degradation via LC-MS.
  • Photolysis: Use UV light (λ = 254 nm) to simulate sunlight exposure.

Microcosm studies :

  • Soil/water systems: Measure half-life (t₁/₂) under aerobic/anaerobic conditions.
  • Bioaccumulation: Test in model organisms (e.g., Daphnia magna) using OECD guidelines.

Critical parameters:

  • Nitro groups may resist biodegradation, requiring advanced oxidation processes (AOPs) for remediation .
  • Difluoromethyl groups increase lipophilicity (logP ~1.16), influencing bioaccumulation potential .

Q. Advanced: How can researchers resolve contradictions in reaction yields when varying solvent systems during synthesis?

Answer:
Systematic solvent screening using a Design of Experiments (DoE) approach:

Variables : Solvent polarity (e.g., DMF vs. THF), temperature, and catalyst loading.

Response surface methodology (RSM) : Optimize for yield and purity.

Mechanistic analysis : Use in-situ FTIR or Raman spectroscopy to detect intermediates.

Case study : highlights discrepancies in acylation yields due to solvent-dependent side reactions. Polar aprotic solvents (DMF) favor nucleophilic substitution but may hydrolyze esters. Use low-temperature (0–5°C) conditions in THF to suppress hydrolysis .

Q. Basic: What stability challenges arise from the nitro and difluoromethyl groups, and how can they be mitigated during storage?

Answer:

  • Nitro group : Sensitive to light and reducing agents. Store in amber vials under inert gas (N₂/Ar).
  • Difluoromethyl group : Hydrolytically stable but prone to radical reactions. Add antioxidants (e.g., BHT) to solutions.
  • Methyl ester : Susceptible to hydrolysis. Keep pH neutral and avoid aqueous buffers during storage .

Validation : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Q. Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

Answer:

  • Core modifications : Replace the nitro group with cyano or sulfonamide to alter electron density.
  • Substituent analysis : Compare difluoromethyl with trifluoromethyl (higher lipophilicity) or hydroxymethyl (improved solubility).
  • Bioisosteric replacement : Substitute pyrazole with triazole (e.g., ) to modulate binding affinity.

Methodology :

Synthesize analogs via parallel combinatorial chemistry.

Test in vitro bioactivity (e.g., enzyme inhibition) and correlate with computed descriptors (logP, polar surface area) .

Q. Basic: What safety precautions are essential when handling this compound, given its reactive substituents?

Answer:

  • Nitro group : Potential mutagen. Use fume hoods and PPE (gloves, lab coat).
  • Fluorinated groups : Avoid inhalation; monitor for hydrofluoric acid formation during decomposition.
  • Ester group : Irritant. Neutralize spills with sodium bicarbonate .

Documentation : Refer to SDS for CAS 54274-80-5 (related cyclohexanecarboxylate esters) for handling protocols .

Properties

Molecular Formula

C12H15F2N3O4

Molecular Weight

303.26 g/mol

IUPAC Name

methyl 4-[5-(difluoromethyl)-4-nitropyrazol-1-yl]cyclohexane-1-carboxylate

InChI

InChI=1S/C12H15F2N3O4/c1-21-12(18)7-2-4-8(5-3-7)16-10(11(13)14)9(6-15-16)17(19)20/h6-8,11H,2-5H2,1H3

InChI Key

XUZJFZPMTDGOLN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(CC1)N2C(=C(C=N2)[N+](=O)[O-])C(F)F

Origin of Product

United States

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